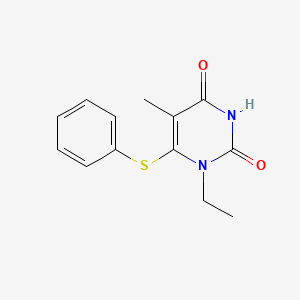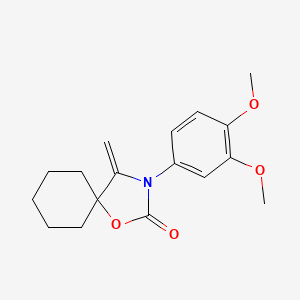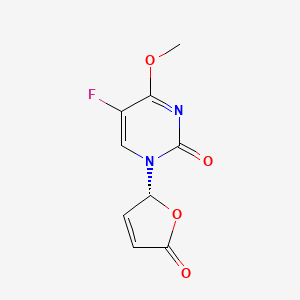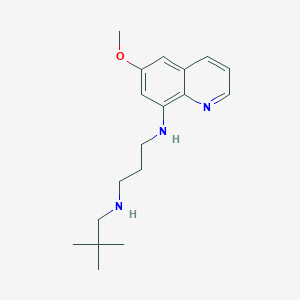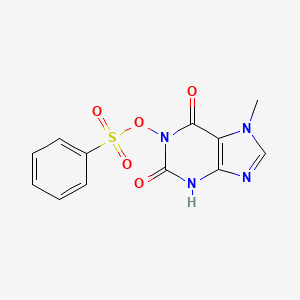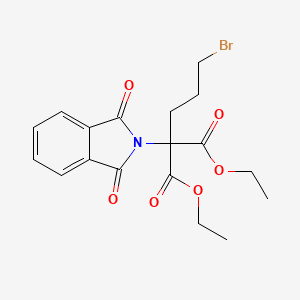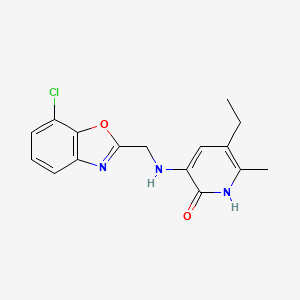
2(1H)-Pyridinone, 3-(((7-chloro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridinone, 3-(((7-chloro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methyl- is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-(((7-chloro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methyl- typically involves multi-step organic reactions. The process begins with the preparation of the pyridinone core, followed by the introduction of the benzoxazole group through a series of substitution reactions. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Pyridinone, 3-(((7-chloro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridinone core.
Substitution: The benzoxazole moiety allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyridinone, 3-(((7-chloro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyridinone, 3-(((7-chloro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. This interaction is often mediated by the compound’s unique structural features, which allow it to fit into the active sites of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2(1H)-Pyridinone, 3-(((7-chloro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methyl- shares similarities with other benzoxazole-substituted pyridinones, such as:
- 2(1H)-Pyridinone, 3-(((7-chloro-2-benzoxazolyl)methyl)amino)-5-methyl-
- 2(1H)-Pyridinone, 3-(((7-chloro-2-benzoxazolyl)methyl)amino)-6-ethyl-
Uniqueness
The uniqueness of 2(1H)-Pyridinone, 3-(((7-chloro-2-benzoxazolyl)methyl)amino)-5-ethyl-6-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
139548-35-9 |
|---|---|
Molekularformel |
C16H16ClN3O2 |
Molekulargewicht |
317.77 g/mol |
IUPAC-Name |
3-[(7-chloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C16H16ClN3O2/c1-3-10-7-13(16(21)19-9(10)2)18-8-14-20-12-6-4-5-11(17)15(12)22-14/h4-7,18H,3,8H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
WZKHNVLGIMDJSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=NC3=C(O2)C(=CC=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Amino-2-benzyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B12799869.png)
![(1S,14S)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12799879.png)

